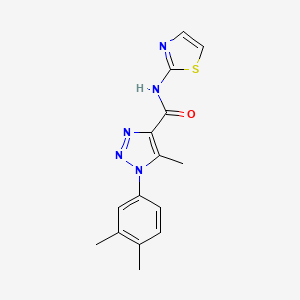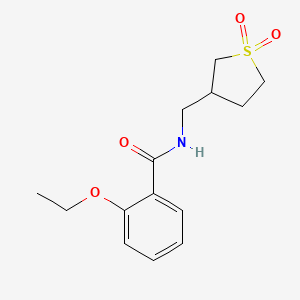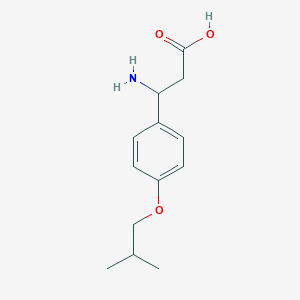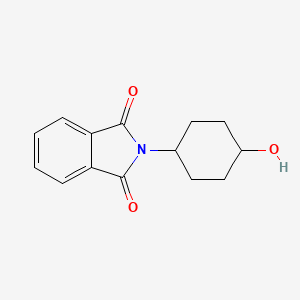![molecular formula C24H18ClNO4 B2600552 3-(4-chlorophenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929402-91-5](/img/structure/B2600552.png)
3-(4-chlorophenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties 3-(4-chlorophenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one belongs to a class of compounds that have been synthesized and investigated for their chemical properties and potential applications. The literature on similar compounds, such as 1,2-oxazines and 1,2-benzoxazines, provides insights into their synthesis, chemical reactions, and potential as electrophiles in various chemical processes. The synthesis involves cyclization and dehydration reactions, with examples emphasizing the importance of oxazinium salts as electrophiles supported by schematic structure diagrams (Sainsbury, 1991).
Anticancer Drug Development Research on the development of new anticancer drugs highlights the significance of compounds with specific structural features for achieving high tumor specificity and reduced toxicity to healthy cells. Compounds related to the chemical structure have demonstrated potential in inducing apoptotic cell death in cancer cell lines, with modifications aimed at enhancing their efficacy and reducing side effects. This underscores the potential of structurally similar compounds in the design of new anticancer agents (Sugita et al., 2017).
Environmental and Toxicological Studies The environmental fate and toxicological effects of chlorinated compounds, including those related to chlorophenols, have been extensively reviewed. These studies provide insights into the persistence, bioaccumulation potential, and toxicological impacts of such compounds on wildlife and human health. Understanding the environmental behavior and toxic effects of chlorinated compounds is crucial for assessing the risks associated with their presence in the environment and for developing strategies to mitigate their impact (Cummings, 1997).
Antioxidant Properties Compounds within the same chemical family have been explored for their antioxidant properties, which are linked to their potential in preventing or mitigating oxidative stress-related cell damage. These properties make them interesting candidates for further research in the context of developing therapeutic agents or additives with health-promoting effects (Yadav et al., 2014).
Wirkmechanismus
Target of Action
Similar compounds have shown antifungal activity against various pathogenic strains of fungi and activity against mycobacterium tuberculosis h37rv . Therefore, it can be inferred that this compound may also target similar biological entities.
Mode of Action
Based on the activities of similar compounds, it can be hypothesized that this compound interacts with its targets, possibly causing changes in their function or structure, leading to the observed antifungal and antitubercular activities .
Biochemical Pathways
Given its potential antifungal and antitubercular activities, it can be inferred that this compound may affect pathways related to these biological processes .
Result of Action
Similar compounds have shown antifungal activity against various pathogenic strains of fungi and activity against mycobacterium tuberculosis h37rv , suggesting that this compound may have similar effects.
Biochemische Analyse
Biochemical Properties
3-(4-chlorophenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antifungal activity by inhibiting the growth of pathogenic fungi . It interacts with enzymes involved in fungal cell wall synthesis, disrupting their function and leading to cell death. Additionally, the compound may bind to specific proteins, altering their conformation and activity, which can affect various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest . The compound’s impact on gene expression includes the upregulation of pro-apoptotic genes and the downregulation of genes involved in cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. The compound acts as an enzyme inhibitor, blocking the active sites of target enzymes and preventing substrate binding . This inhibition can lead to the accumulation of substrates and the depletion of products, disrupting metabolic pathways. Additionally, the compound may activate certain signaling pathways, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods . Exposure to light, heat, or reactive chemicals can lead to its degradation, reducing its efficacy. Long-term exposure to the compound in vitro and in vivo has been associated with sustained inhibition of target enzymes and prolonged cellular effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antifungal and anticancer activity, without significant toxicity . At higher doses, the compound can induce toxic effects, including liver and kidney damage, due to its accumulation in these organs. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome, while doses above this threshold increase the risk of adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it inhibits key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and energy production. Additionally, the compound affects the tricarboxylic acid (TCA) cycle by inhibiting enzymes involved in the conversion of intermediates, resulting in altered metabolite levels and disrupted cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It accumulates in the cytoplasm and nucleus, where it exerts its biochemical effects. The compound’s localization is influenced by its chemical properties, such as lipophilicity and molecular size, which determine its ability to cross cellular membranes and interact with intracellular targets.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may be localized to the mitochondria, where it inhibits enzymes involved in oxidative phosphorylation, leading to reduced ATP production and increased reactive oxygen species (ROS) generation. The compound’s subcellular localization determines its interaction with target biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-9-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO4/c1-28-18-8-6-17(7-9-18)26-12-20-22(30-14-26)11-10-19-23(27)21(13-29-24(19)20)15-2-4-16(25)5-3-15/h2-11,13H,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMXCDJAJHIMAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)Cl)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 6-benzyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2600469.png)
![N-(oxolan-2-ylmethyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide](/img/structure/B2600470.png)
![4-[(3-Butoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B2600471.png)
![4-butoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2600472.png)
![N-(2-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2600478.png)





![prop-2-enyl 5-(2-methoxyphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2600488.png)

![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2600490.png)
![N-{[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}-2-naphthylacetamide](/img/structure/B2600491.png)
